molecular formula C23H21N3O6S2 B11377543 N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11377543
M. Wt: 499.6 g/mol
InChI Key: OORBMMKMKAWVJZ-UHFFFAOYSA-N
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Description

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a complex organic compound with a molecular formula of C16H18N2O3S This compound is known for its unique structural properties, which include a benzisothiazole ring and a sulfonamide group

Preparation Methods

The synthesis of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves several steps. One common synthetic route starts with the reaction of 3,4-dimethylaniline with p-acetamidobenzenesulfonyl chloride to form an intermediate . This intermediate is then reacted with 2-mercaptobenzisothiazole-1,1-dioxide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzisothiazole ring may also play a role in its biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE can be compared with other sulfonamide and benzisothiazole derivatives. Similar compounds include:

Properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H21N3O6S2/c1-15-7-8-18(13-16(15)2)25-33(29,30)19-11-9-17(10-12-19)24-22(27)14-26-23(28)20-5-3-4-6-21(20)34(26,31)32/h3-13,25H,14H2,1-2H3,(H,24,27)

InChI Key

OORBMMKMKAWVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C

Origin of Product

United States

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